1-(2,4,6-Trichlorophenyl)propan-2-one
Overview
Description
1-(2,4,6-Trichlorophenyl)propan-2-one is an organic compound with the chemical formula C9H7Cl3O. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trichlorophenyl)propan-2-one is typically synthesized through the reaction of 2,4,6-trichlorobenzoyl chloride with acetone. The process involves the following steps:
Formation of Intermediate: 2,4,6-Trichlorobenzoyl chloride reacts with a basic solution to form 2-(2,4,6-trichlorophenyl)acetic acid.
Final Product Formation: The intermediate is then reacted with acetone in the presence of a catalyst to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Catalyst Use: Employing suitable catalysts to enhance the reaction rate and efficiency.
Purification: Using techniques such as distillation and crystallization to purify the final product
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Forms various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,4,6-Trichlorophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides .
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trichlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)propan-2-one: Similar structure but with two chlorine atoms.
1-(2,4,6-Tribromophenyl)propan-2-one: Bromine atoms replace chlorine atoms.
1-(2,4,6-Trifluorophenyl)propan-2-one: Fluorine atoms replace chlorine atoms
Uniqueness
1-(2,4,6-Trichlorophenyl)propan-2-one is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2,4,6-trichlorophenyl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBVBPQZPYPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035765 | |
Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228284-86-3 | |
Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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